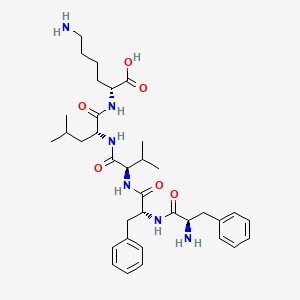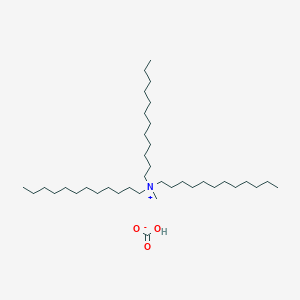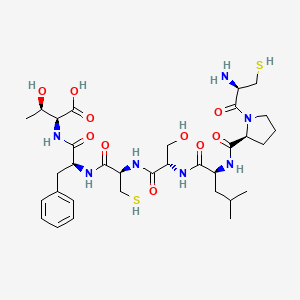
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the serine and threonine residues, which have hydroxyl groups that can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N,N’-disuccinimidyl carbonate (DSC) can be used for modifying hydroxyl groups.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified serine and threonine residues with various functional groups.
科学的研究の応用
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of cysteine residues suggests potential involvement in redox reactions or disulfide bond formation, which can influence the peptide’s activity and stability.
類似化合物との比較
Similar Compounds
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine: Similar in structure but with variations in the amino acid sequence.
L-Phenylalanyl-L-proline: A simpler dipeptide with different properties and applications.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with distinct structural features.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. The presence of multiple cysteine residues allows for potential disulfide bond formation, adding to its stability and biological activity.
特性
CAS番号 |
238090-69-2 |
|---|---|
分子式 |
C33H51N7O10S2 |
分子量 |
769.9 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C33H51N7O10S2/c1-17(2)12-21(36-31(47)25-10-7-11-40(25)32(48)20(34)15-51)27(43)37-23(14-41)29(45)38-24(16-52)30(46)35-22(13-19-8-5-4-6-9-19)28(44)39-26(18(3)42)33(49)50/h4-6,8-9,17-18,20-26,41-42,51-52H,7,10-16,34H2,1-3H3,(H,35,46)(H,36,47)(H,37,43)(H,38,45)(H,39,44)(H,49,50)/t18-,20+,21+,22+,23+,24+,25+,26+/m1/s1 |
InChIキー |
PTYPXCZRUJTVLF-YZXCZKIVSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


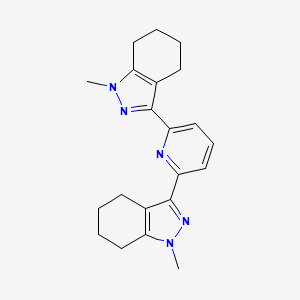
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
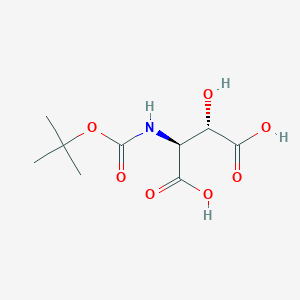
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
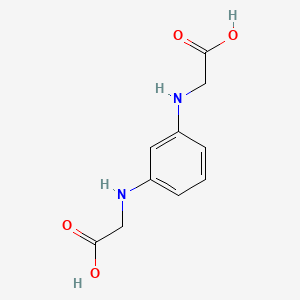
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
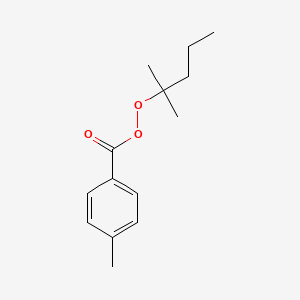
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
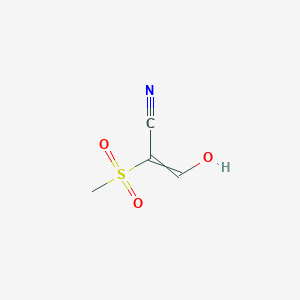
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)

